3-Iodofuran-2(3H)-one
Description
Significance of Furanone Scaffolds in Advanced Organic Synthesis
Furanones, specifically the 3(2H)-furanone ring system, are five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis. rsc.org Their importance stems from their presence as a core structural unit in numerous natural products isolated from a wide array of sources, including sponges, algae, plants, and insects. rsc.org This prevalence in nature hints at their inherent stability and versatile reactivity, making them attractive targets for synthetic chemists.
The furanone scaffold is a key component in a variety of biologically active molecules, exhibiting antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. rsc.orgijabbr.com Natural antitumor agents such as jatrophone, eremantholides, and geiparvarin (B191289) all feature the 3(2H)-furanone core. rsc.org Furthermore, the furanone ring can be readily opened to yield acyclic intermediates, which can then be cyclized to form other synthetically and biologically valuable heterocyclic compounds. rsc.org This chemical tractability allows for the generation of diverse molecular libraries from a common furanone precursor. The development of novel fluorophores based on the 3-furanone skeleton for bio-analytical purposes further underscores the broad utility of this scaffold. rsc.orgrsc.org
Strategic Importance of Halogenated Lactones, with a Focus on Iodine as a Synthetic Handle
Halogenated lactones, a class of compounds that includes 3-Iodofuran-2(3H)-one, are of paramount strategic importance in organic synthesis. The introduction of a halogen atom onto the lactone ring significantly influences the molecule's reactivity and provides a "synthetic handle" for further chemical modifications. fiveable.meresearchgate.net Halogenation reactions are fundamental in both bulk and fine chemical synthesis, with the resulting products and intermediates being widely used in pharmaceuticals, agrochemicals, and materials science. mt.com
Iodine, in particular, offers unique advantages as a halogen substituent. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to nucleophilic substitution and a good leaving group. fiveable.mewikipedia.org This lability allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. fiveable.meresearchgate.net Iodine can participate in various reactions, including nucleophilic substitutions, eliminations, and addition reactions, making it a versatile tool for synthetic chemists. fiveable.me Furthermore, organoiodine compounds are crucial intermediates in numerous palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov The use of iodine as a catalyst in reactions like esterification and acetalization highlights its broad utility in promoting chemical transformations under mild conditions. niscpr.res.inresearchgate.net
Historical Development and Current Research Trajectories Pertaining to this compound and Related Halogenated Furanones
The study of halogenated furanones has a rich history, initially spurred by the isolation of naturally occurring brominated furanones from the marine red alga Delisea pulchra. nih.govnih.govresearchgate.net These natural products were found to possess potent biological activities, particularly as inhibitors of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation. nih.govnih.govresearchgate.net This discovery ignited significant interest in the synthesis and biological evaluation of a wide range of halogenated furanone analogues.
Early synthetic routes to these compounds were often low-yielding and unreliable. ucc.ie However, ongoing research has led to the development of more efficient and robust synthetic methods. For instance, efficient syntheses of furan-fused tricyclic compounds have been developed using a regiodivergent intramolecular carbometalation strategy starting from 2-(2'-alkynylaryl)-3-iodofurans. researchgate.net
Current research trajectories are focused on several key areas. There is a continued effort to develop novel and efficient synthetic methodologies for accessing structurally diverse halogenated furanones. This includes the exploration of new catalytic systems and reaction pathways. ucc.ie A significant area of investigation is the exploration of the biological activities of these compounds, expanding beyond their antimicrobial properties to include potential applications as anticancer and anti-inflammatory agents. nih.gov Furthermore, the unique chemical reactivity of compounds like this compound is being harnessed to create novel materials and functional molecules. For example, their use as intermediates in the synthesis of fluorescent dyes and other complex heterocyclic systems is an active area of research. rsc.orgrsc.org
Scope and Objectives of Academic Inquiry into this compound Chemistry
The academic inquiry into the chemistry of this compound is driven by a set of clear objectives aimed at fully realizing the synthetic potential of this versatile molecule. A primary goal is the development of novel and efficient synthetic routes to this compound and its derivatives. This involves optimizing existing methods and exploring new catalytic approaches to improve yields, reduce reaction times, and enhance substrate scope.
A second major objective is to thoroughly investigate the reactivity of the C-I bond in this compound. This includes a systematic study of its participation in a wide range of chemical transformations, such as nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and radical reactions. Understanding the scope and limitations of these reactions is crucial for designing and executing complex synthetic strategies.
Furthermore, a key focus is the application of this compound as a building block in the total synthesis of natural products and the construction of novel molecular architectures with potential biological or material properties. By leveraging the reactivity of the iodofuranone core, researchers aim to access complex molecules that would be difficult to synthesize through other means.
Finally, there is a strong interest in exploring the biological activity of compounds derived from this compound. This involves screening these novel molecules for a range of biological effects, with the ultimate goal of identifying new lead compounds for drug discovery and development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
105262-76-8 |
|---|---|
Molecular Formula |
C4H3IO2 |
Molecular Weight |
209.97 g/mol |
IUPAC Name |
3-iodo-3H-furan-2-one |
InChI |
InChI=1S/C4H3IO2/c5-3-1-2-7-4(3)6/h1-3H |
InChI Key |
SXJSBYXJKVSSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C1I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Iodofuran 2 3h One
Classical Approaches to 3-Iodofuran-2(3H)-one Synthesis
Traditional methods for synthesizing this compound often rely on stoichiometric reactions, including multi-step sequences from acyclic or cyclic precursors, direct halogenation, and intramolecular cyclization reactions.
Direct halogenation of a pre-formed furan-2(3H)-one ring is a primary method for introducing the iodine atom. This typically involves an electrophilic substitution reaction at the α-carbon to the carbonyl group. The synthesis of this compound can be accomplished by the iodination of dihydrofuran-2(3H)-one using various iodinating agents. ontosight.ai Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly employed for this purpose under controlled reaction conditions to ensure regioselectivity at the C-3 position. ontosight.ai The reactivity of the furanone substrate and the choice of the iodinating agent and solvent are critical factors in achieving a high yield of the desired product.
| Reagent | Precursor | Product | Reference |
| Iodine monochloride (ICl) | Dihydrofuran-2(3H)-one | This compound | ontosight.ai |
| N-Iodosuccinimide (NIS) | Dihydrofuran-2(3H)-one | This compound | ontosight.ai |
Iodolactonization is a powerful and widely used intramolecular cyclization reaction that forms a lactone ring through the addition of iodine and an internal oxygen nucleophile across a carbon-carbon double bond. wikipedia.org First reported by Bougalt in 1904, this reaction proceeds under mild conditions and has become a cornerstone for the synthesis of various lactones, including those found in numerous natural products. wikipedia.org
The mechanism involves the formation of a cyclic iodonium (B1229267) ion from an unsaturated carboxylic acid. wikipedia.org The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. wikipedia.org For the synthesis of furan-2(3H)-one systems, an appropriately substituted γ,δ-unsaturated carboxylic acid would serve as the starting material. The reaction's regioselectivity is generally high, with the attack preferentially occurring at the more hindered carbon of the iodonium ion. wikipedia.org While a specific example for this compound is not detailed, the iodolactonization of ethyl 2,3-allenoates with iodine in aqueous acetonitrile (B52724) has been shown to efficiently produce substituted 4-iodofuran-2(5H)-ones, demonstrating the utility of this strategy for creating iodinated furanone structures. organic-chemistry.org
| Reaction Type | Key Features | Mechanism | Reference |
| Iodolactonization | Forms lactone ring via intramolecular cyclization | Formation of iodonium ion, followed by nucleophilic attack by carboxylate | wikipedia.org |
| Substrate Example | Ethyl 2,3-allenoates | Electrophilic addition of iodine, followed by cyclization | organic-chemistry.org |
Modern and Catalytic Synthetic Routes to this compound
Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches aim to reduce waste and improve atom economy compared to classical stoichiometric reactions.
Transition metal catalysis offers powerful tools for forming carbon-iodine bonds and constructing heterocyclic rings. researchgate.net Palladium and copper catalysts are particularly prominent in this area. nih.gov A common strategy involves a palladium/copper-catalyzed cross-coupling of a suitable precursor, such as an o-iodoanisole, with a terminal alkyne. nih.gov This is followed by an electrophilic iodocyclization step using molecular iodine (I₂) to construct the iodinated furan (B31954) ring. researchgate.netnih.gov This sequence has been successfully applied to synthesize 3-iodobenzofurans, which are structural analogs of the target molecule. nih.gov
Gold catalysis has also emerged as a method for synthesizing iodinated furanones. For instance, AuCl₃ can catalyze a tandem cyclization/migration reaction of 2-alkynyl-2-silyloxy carbonyl compounds in the presence of N-iodosuccinimide (NIS) to yield highly substituted 4-iodo-3-furanones. acs.org The role of the transition metal is often to activate the substrates and facilitate key bond-forming steps, while iodide itself can play a crucial role in the catalytic cycle, influencing steps like oxidative addition and reductive elimination. rsc.org
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Palladium/Copper | Cross-coupling followed by Iodocyclization | o-Iodoanisoles and terminal alkynes | 3-Iodobenzofurans | nih.gov |
| AuCl₃ / NIS | Tandem Cyclization/Migration | 2-Alkynyl-2-silyloxy carbonyls | 4-Iodo-3-furanones | acs.org |
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern organic synthesis, complementing metal-based and biocatalytic systems. nih.govresearchgate.net It has been widely applied to the asymmetric formation of carbon-carbon bonds in a variety of chemical transformations. conicet.gov.ar For instance, organocatalysts can be employed in the ring-opening cycloaddition of cyclopropenones with various electrophiles to generate furanone derivatives. researchgate.netrsc.org
While organocatalysis is well-established for C-C, C-N, and C-O bond formation, its direct application for the catalytic formation of carbon-iodine bonds in furanone systems is an emerging area. The primary focus of organocatalysis has been on activating substrates for asymmetric additions and cycloadditions. nih.govconicet.gov.ar The development of organocatalytic methods specifically for the direct, enantioselective iodination of furanones represents a current challenge and an area of ongoing research interest. Such methods would provide a valuable metal-free alternative for synthesizing chiral iodinated heterocycles.
Electrophilic Cyclization Strategies for Iodofuranone Formation
Electrophilic cyclization, a cornerstone of heterocyclic synthesis, provides a powerful and direct route to 3-iodofuran-2(3H)-ones. This methodology, often referred to as iodolactonization, fundamentally involves the intramolecular cyclization of an unsaturated carboxylic acid initiated by an electrophilic iodine source. The reaction is particularly effective for the conversion of 3-alkynoic acids into the corresponding 3-iodofuran-2(3H)-ones.
The process is typically carried out under mild conditions, demonstrating a high tolerance for a variety of functional groups. nih.gov The most common electrophile employed is molecular iodine (I₂). nih.gov In a typical procedure, the alkynoic acid is treated with iodine in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), in a suitable organic solvent like acetonitrile. unipa.it The base serves to deprotonate the carboxylic acid, forming a carboxylate anion which is a more potent nucleophile.
The generally accepted mechanism proceeds through the formation of an iodonium ion intermediate from the reaction of the alkyne with the electrophilic iodine. This is followed by an intramolecular nucleophilic attack by the carboxylate on the iodonium ion. This ring-closing step is regioselective and typically follows a 5-exo-dig pathway to yield the five-membered furanone ring.
Besides molecular iodine, other iodine-containing reagents can also be utilized as electrophiles. These include iodine monochloride (ICl) and N-iodosuccinimide (NIS). nih.gov The choice of the iodine source can influence the reaction's efficiency and selectivity. This electrophilic cyclization strategy is not limited to furanone synthesis but is a broader method for creating various oxygen, nitrogen, sulfur, and selenium-containing heterocycles. researchgate.net The resulting iodinated products are valuable intermediates that can be further functionalized through cross-coupling reactions. unipa.it
The versatility of this method is showcased by its application in the synthesis of complex molecules and natural products. wikipedia.org For instance, it has been instrumental in the synthesis of prostaglandins (B1171923) and various compounds with medicinal properties. wikipedia.org
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, efforts have been directed towards developing greener synthetic routes for this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
A key area of improvement is the replacement of traditional organic solvents with more environmentally benign alternatives. Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The iodolactonization of ethyl 2,3-allenoates, for example, has been successfully carried out in an aqueous acetonitrile medium to produce 4-iodofuran-2(5H)-ones. organic-chemistry.org The use of water as a co-solvent can enhance reaction rates and, in some cases, improve selectivity.
Another green aspect is the move towards catalytic processes. Instead of using stoichiometric amounts of iodine reagents, which generates significant waste, catalytic systems are being explored. While not yet fully realized for this compound synthesis specifically, the concept of using a catalytic amount of an iodide source with a co-oxidant to regenerate the active electrophilic iodine species in situ is a promising avenue for future research.
The use of milder and safer reagents is also a central tenet of green chemistry. While iodine itself is relatively benign, the development of solid-supported iodine reagents or electrochemical methods for generating the electrophilic iodine species could further enhance the safety and sustainability of the synthesis.
Optimization of Reaction Conditions and Scalability Studies for this compound Production
The efficient and high-yielding synthesis of this compound relies heavily on the careful optimization of reaction parameters. Key variables that are typically screened include the choice of iodine source, base, solvent, temperature, and reaction time.
The selection of the iodine source is critical. While molecular iodine (I₂) is widely used, other reagents like iodine monochloride (ICl) and N-iodosuccinimide (NIS) can offer advantages in terms of reactivity and selectivity for specific substrates. nih.gov The base plays a crucial role in deprotonating the carboxylic acid; sodium bicarbonate is a common choice due to its mildness, which helps to prevent side reactions. unipa.it
The solvent can significantly influence the reaction outcome. Aprotic solvents such as acetonitrile and dichloromethane (B109758) are frequently employed. unipa.itorganic-chemistry.org However, the use of protic solvents or aqueous mixtures can also be beneficial in certain cases. organic-chemistry.org Temperature is another important parameter to control, as it affects the reaction rate and the stability of the intermediates and products. Iodolactonization reactions are often carried out at room temperature or below to enhance selectivity. unipa.it
For the production of this compound on a larger scale, a simple and robust procedure is essential. The scalability of a reaction depends on factors such as the ease of handling reagents, the efficiency of heat transfer, and the simplicity of the work-up and purification process. The mild conditions and high efficiency of the electrophilic cyclization make it a potentially scalable method.
Below is a representative data table illustrating the optimization of the synthesis of a 4-iodofuran-2(5H)-one from an allenoate, which shares mechanistic principles with the synthesis of this compound.
| Entry | Solvent (MeCN:H₂O) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 20 | 12 | 56 |
| 2 | 5:1 | 20 | 12 | 65 |
| 3 | 10:1 | 20 | 12 | 68 |
| 4 | 15:1 | 20 | 12 | 71 organic-chemistry.org |
| 5 | 20:1 | 20 | 12 | 69 |
| 6 | MeCN | 20 | 12 | 45 |
This table is adapted from a study on the iodolactonization of ethyl 2,3-allenoates and serves as an illustrative example of reaction optimization. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis
The synthesis of this compound, especially from substrates with multiple reactive sites, necessitates careful control over selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of iodolactonization, this is particularly relevant when the starting material contains other unsaturated bonds or nucleophilic groups. The electrophilic iodine should selectively activate the alkyne or alkene that leads to the desired furanone ring. The choice of reaction conditions, such as the electrophilicity of the iodine source and the reaction temperature, can be tuned to achieve high chemoselectivity.
Regioselectivity is a critical consideration in the cyclization of unsymmetrical alkynoic acids. The intramolecular nucleophilic attack of the carboxylate can, in principle, occur at either of the two carbons of the iodonium ion intermediate. The regioselectivity of iodolactonization is often governed by Baldwin's rules, which favor the exo-dig cyclization pathway for the formation of five- and six-membered rings. For the synthesis of 3-iodofuran-2(3H)-ones from 3-alkynoic acids, the 5-exo-dig cyclization is the favored pathway. However, the substitution pattern on the alkyne can also influence the regiochemical outcome. researchgate.net In some cases, the solvent has been shown to play a crucial role in controlling the endo/exo selectivity of halocyclizations. mdpi.com
Stereoselectivity becomes important when the starting material is chiral or when new stereocenters are created during the reaction. If the substrate already contains stereocenters, their relative configuration can influence the facial selectivity of the electrophilic attack and the subsequent cyclization, leading to diastereoselective product formation. The development of enantioselective iodolactonization reactions, often employing chiral catalysts or reagents, is an active area of research. These methods aim to control the absolute stereochemistry of the newly formed stereocenters in the furanone ring.
The ability to control these different aspects of selectivity is paramount for the efficient and precise synthesis of structurally diverse and complex 3-iodofuran-2(3H)-ones.
Advanced Spectroscopic and Structural Elucidation of 3 Iodofuran 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to confirm the constitution of 3-Iodofuran-2(3H)-one.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule (at the C3, C4, and C5 positions).
H3 Proton: The methine proton at the C3 position is directly attached to a carbon bearing both a heavy iodine atom and an electron-withdrawing carbonyl group. This environment would cause a significant downfield shift, likely appearing as a triplet due to coupling with the two adjacent C4 protons.
H4 Protons: The two methylene (B1212753) protons at the C4 position are adjacent to the C3 methine and the C5 methylene group. They are expected to be diastereotopic and would couple with both H3 and H5 protons, resulting in a complex multiplet.
H5 Protons: The methylene protons at the C5 position are bonded to a carbon adjacent to the ring oxygen atom. The strong deshielding effect of the oxygen would shift this signal significantly downfield, likely appearing as a triplet due to coupling with the C4 protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling with |
|---|---|---|---|
| H3 | 4.5 - 4.8 | t (triplet) | H4 |
| H4 | 2.8 - 3.1 | m (multiplet) | H3, H5 |
| H5 | 4.3 - 4.6 | t (triplet) | H4 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected.
C2 (Carbonyl Carbon): The carbonyl carbon of the lactone is the most deshielded and is expected to appear far downfield.
C3 (Iodine-bearing Carbon): The carbon atom bonded to iodine (C3) experiences a unique electronic effect. While halogens are electronegative, the "heavy atom effect" of iodine causes a characteristic upfield shift compared to carbons bonded to chlorine or bromine. docbrown.info However, its proximity to the carbonyl group will result in a net downfield position.
C4 (Methylene Carbon): This carbon is in a standard aliphatic environment and is expected to have a chemical shift typical for a methylene group in a five-membered ring.
C5 (Methylene Carbon adjacent to Oxygen): The C5 carbon is directly attached to the electron-withdrawing ring oxygen, causing it to be significantly deshielded and shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 170 - 175 |
| C3 (CH-I) | 20 - 25 |
| C4 (CH₂) | 30 - 35 |
| C5 (CH₂-O) | 70 - 75 |
2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the H3 proton and the H4 protons, and another correlation between the H4 protons and the H5 protons. This would confirm the H3-H4-H5 spin system and thus the sequence of these atoms in the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It would be used to definitively assign each carbon signal to its corresponding proton signal: a cross-peak would connect the H3 signal to the C3 signal, H4 to C4, and H5 to C5. The C2 carbonyl carbon would show no correlation as it has no attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:
Correlations from the H5 and H4 protons to the C2 carbonyl carbon, confirming the lactone ring structure.
A correlation from the H3 proton to the C5 carbon (a three-bond correlation), further solidifying the ring structure.
Correlations from the H5 protons to the C3 and C4 carbons.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.
HRMS is used to determine the exact mass of a molecule with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₄H₃IO₂. HRMS would be expected to detect the molecular ion [M]⁺ or a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the calculated value (209.9178 for C₄H₃IO₂), thereby verifying its elemental composition.
In mass spectrometry, the molecular ion often fragments into smaller, characteristic pieces. Analyzing these fragments provides a fingerprint that helps confirm the structure. The fragmentation of this compound would likely proceed through several key pathways common to lactones and organoiodides.
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, which would produce a prominent fragment ion at m/z 83 ([C₄H₃O₂]⁺).
Loss of Carbon Monoxide: Lactones and other cyclic ketones are known to lose carbon monoxide (CO) via retro-Diels-Alder or other rearrangement reactions. This would result in a fragment corresponding to [M - CO]⁺•.
Iodine Cation: A peak at m/z 127 corresponding to the iodine cation [I]⁺ is a very strong indicator of an iodine-containing compound.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 210 | [C₄H₃IO₂]⁺• (Molecular Ion) | - |
| 182 | [C₃H₃IO]⁺• | CO |
| 127 | [I]⁺ | C₄H₃O₂• |
| 83 | [C₄H₃O₂]⁺ | I• |
| 55 | [C₃H₃O]⁺ | I•, CO |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These methods probe the quantized vibrational energy levels of a molecule, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them.
For this compound, the key functional groups expected to exhibit characteristic vibrational modes are the lactone (cyclic ester) group, the carbon-iodine bond, and the furanone ring structure itself.
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. Based on data for similar γ-butyrolactone derivatives, this peak is expected to appear in the range of 1750-1790 cm⁻¹. The exact position is influenced by ring strain and the electronic effects of the iodine substituent.
The carbon-oxygen single bond (C-O) stretching vibrations within the lactone ring are expected to produce strong bands in the 1000-1300 cm⁻¹ region. The carbon-iodine (C-I) stretching vibration is characteristically found at lower wavenumbers, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom. nih.gov
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretch is also observable in the Raman spectrum, though its intensity can vary. A key advantage of Raman spectroscopy for this molecule would be the potential for a strong signal from the C-I bond, as bonds involving heavier atoms often exhibit greater polarizability changes during vibration, leading to more intense Raman scattering.
Table 1: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1750 - 1790 (Strong) | 1750 - 1790 (Variable) |
| C-O (Lactone) | Stretching | 1000 - 1300 (Strong) | 1000 - 1300 (Weak-Medium) |
| C-I | Stretching | 500 - 600 (Medium) | 500 - 600 (Strong) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |
| CH₂ | Bending/Scissoring | ~1465 (Variable) | ~1465 (Variable) |
X-ray Crystallography Studies for Absolute Stereochemistry and Solid-State Structure of this compound
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
As of the latest literature surveys, a crystal structure for this compound has not been reported. However, based on the known structures of related furanone and lactone derivatives, several structural features can be anticipated. The five-membered furanone ring is expected to be nearly planar, although the sp³-hybridized carbon at the 3-position (bearing the iodine atom) will introduce some puckering.
The presence of the iodine atom at a chiral center means that this compound can exist as a pair of enantiomers (R and S). X-ray crystallographic analysis of a single crystal would be essential to determine the absolute configuration of a specific enantiomer, typically by using anomalous dispersion effects.
In the solid state, it is plausible that intermolecular interactions, such as dipole-dipole forces involving the polar lactone group and potentially halogen bonding involving the iodine atom, would play a significant role in the crystal packing.
Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) or non-centrosymmetric (for enantiopure) |
| Key Bond Lengths (Å) | C=O: ~1.20, C-O: ~1.35, C-C: ~1.52, C-I: ~2.14 |
| Key Bond Angles (°) | O-C=O: ~125, C-O-C: ~110 |
Note: These parameters are hypothetical and based on typical values for similar organic molecules. Actual values would need to be determined experimentally.
Combined Spectroscopic Data Interpretation and Computational Spectroscopy for Validation
In modern structural elucidation, the integration of various spectroscopic techniques with computational modeling provides a powerful synergy. Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to calculate theoretical spectroscopic data, which can then be compared with experimental results for validation and deeper interpretation.
For this compound, a computational approach would be invaluable in the absence of extensive experimental data. By creating a 3D model of the molecule, its vibrational frequencies (IR and Raman) can be calculated. These theoretical spectra can then be used to assign the bands in the experimental spectra with greater confidence.
Furthermore, computational methods can predict other key properties, such as NMR chemical shifts, which, when compared with experimental NMR data, can confirm the proposed structure. The combination of IR, Raman, NMR, and mass spectrometry data, all cross-validated with theoretical calculations, would provide a robust and comprehensive structural assignment for this compound.
Chemical Reactivity and Transformation Pathways of 3 Iodofuran 2 3h One
Reactions Involving the C-I Bond of 3-Iodofuran-2(3H)-oneontosight.aibenchchem.com
The carbon-iodine bond is the most reactive site for many transformations of 3-Iodofuran-2(3H)-one. The iodine atom is a good leaving group, and its presence facilitates a range of reactions including nucleophilic substitutions, transition metal-mediated cross-couplings, and reductive processes.
The electrophilic carbon atom attached to the iodine is susceptible to attack by nucleophiles, leading to substitution reactions. While direct SN2-type reactions at an sp2-hybridized carbon are generally difficult, such transformations can be achieved under specific conditions or may proceed through alternative mechanisms. The synthesis of related furanone derivatives often involves the introduction of a substituent at the 3-position, highlighting the importance of reactions at this site.
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the iodofuranone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.org It is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the furanone ring. organic-chemistry.orgscielo.bryoutube.com The general catalytic cycle involves oxidative addition of the iodofuranone to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Stille Coupling: The Stille reaction involves the coupling of the iodofuranone with an organostannane reagent, catalyzed by a palladium complex. This method is known for its tolerance of a wide variety of functional groups.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond and the substitution of the iodine atom with the alkene group, typically leading to 3-vinylfuran-2(3H)-one derivatives. nih.gov The catalytic cycle includes oxidative addition of the iodo-compound to palladium, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base. libretexts.org The Sonogashira coupling is highly efficient for creating 3-alkynylfuran-2(3H)-one structures, which are versatile intermediates for further synthesis. nih.govrsc.org
Table 1: Overview of Transition Metal-Mediated Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) catalyst, Base | 3-Aryl/Vinyl-furan-2(3H)-one |
| Stille | Organostannane | Pd(0) catalyst | 3-Aryl/Vinyl/Alkyl-furan-2(3H)-one |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-furan-2(3H)-one |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-furan-2(3H)-one |
The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This process, known as reductive dehalogenation, can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or hydride reagents. This transformation yields the parent furan-2(3H)-one (γ-butyrolactone), effectively removing the iodine substituent.
The relatively weak C-I bond can undergo homolytic cleavage upon initiation by radical initiators or light to form a furanonyl radical. This reactive intermediate can then participate in various radical reactions, such as addition to alkenes or alkynes, or cyclization reactions. The generation of radicals from hypervalent iodine(III) compounds is a well-established field, and similar principles can apply to the radical reactivity of organoiodides like this compound. nih.gov
Transformations Involving the Furanone Ring System of this compound
The furanone ring, being a lactone, possesses its own characteristic reactivity, primarily centered on the electrophilic carbonyl carbon.
The lactone ring of this compound is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. This is a common reaction for esters and lactones. For example, reaction with strong nucleophiles like hydroxide (B78521) (saponification) or alkoxides can cleave the ester bond to form the corresponding 4-hydroxy-3-iodobutanoate salt or ester, respectively. Similarly, aminolysis with amines can open the ring to yield 4-hydroxy-3-iodobutanamides. These transformations convert the cyclic structure into an acyclic one, providing access to a different class of functionalized molecules.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The furanone ring can participate as either a dienophile or, through dienolate formation, as a diene component.
Diels-Alder Reactions: Furan (B31954) and its derivatives are known to act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. quora.comnih.gov However, the furan-2(3H)-one system, being an α,β-unsaturated lactone, typically functions as a dienophile. The reactivity in this context is influenced by substituents on the furanone ring. Electron-withdrawing groups, such as the carbonyl group in the furanone ring, enhance the dienophilic character of the double bond. researchgate.net
While no specific studies on the Diels-Alder reactions of this compound have been reported, the general reactivity of furanones suggests it would react with electron-rich dienes. The iodine atom at C-3, being an electron-withdrawing group, is expected to further enhance the dienophilic nature of the C4-C5 double bond. A computational study on the Diels-Alder reaction of furan with 3-bromo-1-phenylprop-2-ynone provides insights into the reactivity of halogenated dienophiles with furans. researchgate.net
1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com The double bond of the furan-2(3H)-one ring system can act as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. organic-chemistry.orgyoutube.com The reaction of this compound with a 1,3-dipole would be expected to yield a bicyclic system containing a new five-membered heterocyclic ring fused to the furanone. The regioselectivity and stereoselectivity of such reactions would be influenced by both steric and electronic factors, including the presence of the iodine atom.
Higher-Order Cycloadditions: Recent research has shown that 5-substituted-furan-2(3H)-ones can participate in [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. acs.orgnih.gov This reaction proceeds through the formation of a dienolate under basic conditions, which then acts as a 2π-component. acs.orgnih.gov While this reactivity is documented for 5-substituted derivatives, it provides a potential pathway for this compound to undergo similar transformations, assuming a suitable base can selectively deprotonate at the alpha-position without inducing other side reactions.
Reactions at the Carbonyl Group (e.g., nucleophilic addition, reduction)
The lactone carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles. Such reactions often lead to ring-opening of the furanone.
Nucleophilic Addition and Ring-Opening: A variety of nucleophiles can react with 2(3H)-furanones, resulting in the opening of the lactone ring to form substituted 4-oxocarboxylic acid derivatives. researchgate.nettandfonline.com This reactivity is a cornerstone of the synthetic utility of the furanone scaffold, providing access to a wide range of acyclic and heterocyclic compounds. researchgate.nettandfonline.com For instance, reactions with amines, hydrazines, and other nitrogen nucleophiles lead to the formation of amides and hydrazides, which can then be cyclized to form various nitrogen-containing heterocycles like pyrrolones and pyridazinones. researchgate.nettandfonline.com The reaction of this compound with nucleophiles would be expected to follow this general pattern, yielding 4-oxo-3-iodo-alkanoic acid derivatives.
| Nucleophile | Product Type | Reference |
| Amines | 4-Oxoalkanoic acid amides | researchgate.nettandfonline.com |
| Hydrazines | 4-Oxoalkanoic acid hydrazides | researchgate.nettandfonline.com |
| 1,2-Binucleophiles (e.g., ethylenediamine) | Bicyclic and tricyclic structures via intramolecular cyclodehydration | researchgate.net |
Reduction: The selective reduction of the carbonyl group in α,β-unsaturated lactones without affecting the double bond can be challenging. However, specific reagents and conditions can achieve this transformation. While direct studies on the reduction of the carbonyl in this compound are not available, general methods for lactone reduction could be applied. For example, the use of mild reducing agents might favor the reduction of the carbonyl over the double bond. Conversely, chemoselective reduction of the conjugated C=C bond in furan derivatives with electron-withdrawing groups has been achieved using reagents like sodium borohydride, leaving the carbonyl group intact. nih.gov
Reactivity at Other Positions of the Furanone Ring in this compound
Beyond the double bond and the carbonyl group, other positions on the furanone ring exhibit distinct reactivity.
Alpha-Substitution Adjacent to Carbonyl
The methylene (B1212753) group at the C-3 position, being adjacent to the carbonyl group, possesses acidic protons. However, in this compound, this position is substituted with iodine. The most reactive site for deprotonation is therefore the C-5 position, which is alpha to the carbonyl in the corresponding dienolate. Deprotonation at this position under basic conditions generates a dienolate, which can then react with various electrophiles. acs.orgnih.gov This dienolate formation is a key step in the previously mentioned [8+2] cycloaddition reactions of 5-substituted furan-2(3H)-ones. acs.orgnih.gov
Alkylation and Acylation Reactions
Alkylation: The alkylation of furan rings is a well-established transformation. rsc.org For this compound, alkylation could potentially occur at the C-5 position via the dienolate intermediate described above. Additionally, the carbon-iodine bond at C-3 provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, which would allow for the introduction of alkyl or aryl groups at this position. The reactivity of 3-bromofuran (B129083) in such coupling reactions to form 3-substituted furans is well-documented and serves as a precedent. wikipedia.org
Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups onto furan rings. google.comyoutube.com The reaction typically occurs at the most electron-rich position. For this compound, the presence of the electron-withdrawing lactone and iodo functionalities would deactivate the ring towards electrophilic aromatic substitution, making direct Friedel-Crafts acylation challenging. However, acylation could potentially be achieved at the C-5 position through the dienolate intermediate.
Mechanistic Investigations of Reactions Involving 3 Iodofuran 2 3h One
Kinetic Studies of Key Reactions
However, specific kinetic data, such as rate constants (k), activation energies (Ea), and activation parameters (ΔG‡, ΔS‡, and ΔH‡) for reactions directly involving 3-Iodofuran-2(3H)-one, are not documented in the available literature. Such studies would be crucial to determine, for example, the rate-determining step in its synthesis or subsequent transformations.
Isotopic Labeling Experiments for Mechanistic Probes
Isotopic labeling is a powerful technique for tracing the pathways of atoms throughout a chemical reaction, thereby providing strong evidence for proposed mechanisms. wikipedia.orgslideshare.net This method involves replacing an atom in a reactant with one of its isotopes (e.g., ¹³C, ¹⁸O, or ²H) and then determining the position of that isotope in the products. wikipedia.org For example, ¹⁷O-labeling has been instrumental in confirming rearrangement pathways in furan-2,3-diones by demonstrating the equivalence of lactone and carbonyl oxygens in reaction intermediates.
While the principles and applications of isotopic labeling are well-established in organic chemistry, wikipedia.orgtaylorandfrancis.com specific studies employing this technique to investigate the reaction mechanisms of this compound have not been reported. Such experiments could, for instance, clarify the mechanism of iodocyclization in its synthesis or track the fate of the furanone ring in subsequent reactions.
Isolation and Characterization of Reaction Intermediates
The isolation and structural characterization of transient intermediates are critical for confirming a proposed reaction mechanism. In the synthesis of related substituted furans, carbocationic intermediates have been proposed and investigated through computational methods. For example, in the iodine-catalyzed synthesis of furans, a carbocationic intermediate (Int-H) is expected to form, which can then react via several barrierless processes. vhu.edu.vn The subsequent collapse of an iodide anion onto this carbocation leads to a diiodoalkyl intermediate (Int-I). vhu.edu.vn
For this compound, while its synthesis from dihydrofuran-2(3H)-one is known, ontosight.ai detailed studies on the isolation and characterization of specific intermediates in its formation or reactions are not available in the reviewed literature. The transient nature of such intermediates often makes their isolation challenging, necessitating advanced spectroscopic and computational techniques for their detection and characterization.
Transition State Analysis and Energy Landscapes
Transition state analysis, often aided by computational chemistry, provides insight into the energy barriers of a reaction, helping to identify the most probable reaction pathway. github.io The transition state is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for reactants to convert to products. youtube.com Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) are employed to locate transition state structures. github.io
While these computational tools are powerful for studying reaction mechanisms, youtube.comucsb.edu a specific transition state analysis for reactions involving this compound is not present in the available scientific literature. Such an analysis would be invaluable for understanding the thermodynamics and kinetics of its formation and reactivity, for example, by calculating the energy profile of the iodination step or its participation in subsequent coupling reactions.
Computational Chemistry in Mechanistic Elucidation (QM/MM, DFT)
Computational chemistry, particularly using Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. github.ioyoutube.com DFT methods, such as B3LYP, are widely used to investigate the electronic structure and energetics of reactants, transition states, and products. canterbury.ac.uk These methods can predict reaction pathways, activation energies, and the influence of substituents and solvents on the reaction mechanism. canterbury.ac.uk
For instance, DFT studies have been applied to understand the reactivity of furanone derivatives and the mechanism of reactions on related heterocyclic systems. ajchem-b.comnih.gov However, a dedicated computational study focusing on the mechanistic details of reactions involving this compound is not found in the surveyed literature. Such a study could provide a theoretical framework to complement potential future experimental investigations into its reactivity.
Theoretical and Computational Chemistry Studies of 3 Iodofuran 2 3h One
Electronic Structure and Bonding Analysis
The introduction of an iodine atom at the C3 position of the furan-2(3H)-one core is expected to significantly influence its electronic properties. The high polarizability and the presence of lone pairs on the iodine atom, along with its electronegativity relative to carbon, are key factors in determining the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic character, respectively. uni-muenchen.de
For 3-Iodofuran-2(3H)-one, the HOMO is anticipated to have significant contributions from the lone pairs of the ring oxygen and the iodine atom, as well as the C=C double bond in the unsaturated analogue, furan-2(5H)-one. The LUMO is likely to be a π* orbital associated with the carbonyl group (C=O), making the carbonyl carbon a primary electrophilic site. The presence of the iodine atom, a large and polarizable halogen, is expected to lower the energy of both the HOMO and LUMO compared to the non-substituted furanone. The C-I bond itself introduces a low-lying σ* orbital which can act as an acceptor in certain reactions.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Moderately high, influenced by O and I lone pairs | Nucleophilic character, site of oxidation |
| LUMO Energy | Low, localized on the C=O group | Electrophilic character at the carbonyl carbon |
| HOMO-LUMO Gap | Relatively small | Indicates moderate to high reactivity |
| HOMO Localization | Primarily on the furan (B31954) ring oxygen, iodine atom, and adjacent carbon atoms | Favors reactions with electrophiles at these sites |
| LUMO Localization | Primarily on the carbonyl carbon and oxygen atoms | Favors nucleophilic attack at the carbonyl carbon |
Note: The values in this table are predictive and based on theoretical principles and data from analogous compounds. Specific energy values would require dedicated DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.deuq.edu.au
For this compound, NBO analysis would be expected to reveal:
A highly polarized C-I bond: The natural charge on the iodine atom would be negative, and the C3 carbon would carry a partial positive charge.
Significant lone pair character on the oxygen atoms: Both the ring oxygen and the carbonyl oxygen will possess lone pairs with high p-character. uni-muenchen.de
Table 2: Predicted Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted Second-Order Perturbation Energy (E(2)) (kcal/mol) | Significance |
| LP (O-ring) | σ* (C2-C3) | 2 - 5 | Stabilization of the lactone ring |
| LP (O-ring) | σ* (C3-I) | 1 - 3 | Influence of ring oxygen on the C-I bond |
| LP (I) | σ* (C2-C3) | 3 - 7 | Delocalization of iodine lone pairs, influencing reactivity at C3 |
| LP (I) | σ* (C4-C5) | < 1 | Weaker interaction due to distance |
Note: The E(2) values are estimations based on typical values for similar hyperconjugative interactions and serve to illustrate the expected electronic delocalization. Precise values require specific calculations.
Conformational Analysis and Potential Energy Surfaces
The furan-2(3H)-one ring is not planar and can adopt different conformations. The five-membered ring can exist in envelope or twist forms. For this compound, the position and orientation of the bulky iodine substituent will be a major determinant of the preferred conformation.
Computational studies on substituted γ-butyrolactones have shown that the ring can undergo pseudorotation. researchgate.net A potential energy surface (PES) scan, varying the key dihedral angles of the ring, would reveal the low-energy conformations and the energy barriers between them. The most stable conformer will likely position the large iodine atom in a pseudo-equatorial position to minimize steric strain. The electrostatic interactions between the polar C-I and C=O bonds will also play a crucial role in determining the conformational preferences.
Spectroscopic Parameter Prediction and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The calculated ¹³C chemical shift for the carbon attached to the iodine (C3) would be significantly shifted upfield compared to a C-H carbon due to the heavy atom effect of iodine.
Vibrational (IR) Spectroscopy: The vibrational frequencies and intensities can be computed. A characteristic and strong absorption band for the carbonyl (C=O) stretching frequency would be predicted in the range of 1750-1780 cm⁻¹. The C-I stretching frequency would appear at lower wavenumbers, typically in the far-infrared region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions. This compound is expected to have its main absorption in the UV region, corresponding to n → π* and π → π* transitions of the carbonyl group and the lactone system.
Molecular Dynamics Simulations (e.g., for reaction pathways, not biological interactions)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly in the context of reaction mechanisms. nih.gov For instance, MD simulations could be employed to study the initial stages of thermal decomposition. nih.gov Such simulations could reveal which bonds are most likely to break first under thermal stress, providing a picture of the molecule's thermal stability and decomposition pathways. The C-I bond is a likely candidate for initial cleavage due to its lower bond energy compared to C-C and C-O bonds.
Simulations in a solvent environment could also be used to understand the solvation structure around the molecule and how solvent molecules might influence conformational changes or reaction barriers.
Prediction of Reaction Pathways and Selectivity
Computational modeling can be used to explore the mechanisms of reactions involving this compound and predict their selectivity.
Nucleophilic Substitution at C3: The C-I bond is a potential site for nucleophilic substitution. Computational modeling of the reaction profile with various nucleophiles could determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the activation energies.
Ring-Opening Reactions: The lactone ring can be opened by nucleophiles. Theoretical calculations can help to understand the regioselectivity of the attack (at the carbonyl carbon vs. C5) and the stereochemical outcome.
Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage to form a radical at the C3 position. Computational studies could model the formation and subsequent reactions of this radical intermediate.
Iodolactonization: The synthesis of this compound itself is an example of iodolactonization. wikipedia.org Computational studies can elucidate the mechanism of this reaction, including the structure of the key iodonium (B1229267) ion intermediate and the transition state for the ring-closing step. youtube.com These studies can also explain the observed stereoselectivity of the reaction.
Applications of 3 Iodofuran 2 3h One As a Synthetic Building Block
Utilization in the Synthesis of Complex Organic Molecules
The strategic placement of the iodine atom on the furanone scaffold makes 3-Iodofuran-2(3H)-one an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. The carbon-iodine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that can introduce a wide array of substituents at the 3-position of the furanone ring. nih.govyoutube.com
Key coupling reactions that underscore the utility of this compound include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form 3-aryl or 3-vinyl-furan-2(3H)-ones. researchgate.netscielo.br
Sonogashira Coupling: Coupling with terminal alkynes to yield 3-alkynyl-furan-2(3H)-ones. nih.govresearchgate.net
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position. nih.govresearchgate.net
Stille Coupling: Coupling with organostannanes to form a variety of substituted furanones. rsc.org
These reactions are characterized by their mild conditions and tolerance of a wide range of functional groups, making this compound a highly adaptable precursor for the synthesis of densely functionalized molecules. scielo.br The resulting substituted γ-butyrolactones are themselves important structural motifs found in many biologically active compounds. nih.govnih.gov
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Heterocycles
| Coupling Reaction | Coupling Partner | Resulting Bond | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) | researchgate.netscielo.br |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | nih.govresearchgate.net |
| Heck | Alkene | C-C (Vinyl) | nih.govresearchgate.net |
| Stille | Organostannane | C-C | rsc.org |
Precursor for Novel Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of novel and complex heterocyclic systems. The reactivity of the C-I bond allows for intramolecular cyclization reactions, leading to the formation of fused and spirocyclic furanone derivatives. For instance, iodine-promoted cascade cyclizations of appropriately substituted precursors can yield intricate polycyclic structures in a single step. rsc.org
Furthermore, the derivatization of the 3-position through coupling reactions can introduce functionalities that subsequently participate in cyclization reactions. For example, a Sonogashira coupling can introduce an alkynyl group, which can then undergo intramolecular cyclization to form furan-fused heterocycles. researchgate.net This strategy has been successfully employed in the synthesis of various furan-containing polycycles.
The furanone ring itself can also be a precursor to other heterocyclic systems. For example, reactions with dinucleophiles can lead to ring-opening and subsequent recyclization to form different five- or six-membered heterocycles. The versatility of this compound as a precursor is a testament to the multiple reactive sites within the molecule that can be selectively addressed.
Role in Total Synthesis Strategies of Natural Products (focusing on the synthetic route)
The γ-butyrolactone moiety is a common structural feature in a vast number of natural products with diverse biological activities. nih.govnih.gov While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented, its potential as a key intermediate is significant. The ability to introduce various substituents at the 3-position via palladium-catalyzed coupling reactions makes it an ideal starting point for the synthesis of substituted γ-butyrolactone natural products. researchgate.net
A plausible synthetic strategy would involve the use of this compound as a scaffold, where the iodine atom serves as a handle for the introduction of a key side chain or for the construction of a fused ring system present in the target natural product. For example, in the synthesis of lignan (B3055560) natural products containing a polysubstituted γ-butyrolactone core, a Suzuki or Stille coupling could be envisioned to install an aryl group at the 3-position. rsc.orgnih.gov Subsequent stereoselective transformations of the furanone ring would then lead to the final natural product. The benzofuran (B130515) nucleus, prevalent in many natural products, can be synthesized through strategies involving iodocyclization, highlighting the importance of iodo-heterocycles in natural product synthesis. nih.govnih.gov
Development of New Synthetic Reagents and Catalysts (derived from this compound)
The derivatization of this compound can lead to the development of novel synthetic reagents and catalysts. By introducing specific functional groups at the 3-position, molecules with unique reactivity or catalytic activity can be synthesized. For instance, the introduction of a phosphine (B1218219) ligand via a coupling reaction could yield a furanone-containing phosphine that could act as a ligand in transition metal catalysis. The furanone moiety could potentially influence the steric and electronic properties of the catalyst, leading to novel reactivity or selectivity.
While specific examples of reagents or catalysts derived from this compound are not yet prevalent in the literature, the principle of using functionalized heterocyclic cores as scaffolds for catalyst design is well-established. The versatility of the C-I bond in this compound makes it a promising candidate for exploration in this area.
Integration into Combinatorial Chemistry and Library Synthesis
The robust and versatile nature of palladium-catalyzed coupling reactions makes this compound an excellent building block for combinatorial chemistry and the synthesis of compound libraries. The ability to introduce a wide variety of substituents at the 3-position by simply changing the coupling partner (e.g., different boronic acids in a Suzuki coupling) allows for the rapid generation of a diverse set of furanone derivatives. researchgate.net
This approach is highly valuable in drug discovery and materials science, where the synthesis and screening of large numbers of related compounds are necessary to identify molecules with desired properties. A library of 3-substituted furan-2(3H)-ones could be synthesized in a parallel fashion, starting from the common 3-iodo precursor. researchgate.net This strategy significantly accelerates the discovery process by providing access to a wide range of chemical diversity from a single, readily accessible starting material.
Synthesis and Reactivity of Derivatives and Analogues of 3 Iodofuran 2 3h One
Synthesis of Substituted 3-Iodofuran-2(3H)-one Analogues
The synthesis of substituted this compound analogues often involves multi-step sequences starting from readily available precursors. A common strategy is the modification of the furanone ring or the introduction of substituents prior to the iodination step.
One of the primary methods for introducing the iodine atom at the C3 position is through iodolactonization of appropriate unsaturated carboxylic acid precursors. This reaction proceeds via an electrophilic attack of iodine on the double bond, followed by intramolecular cyclization by the carboxyl group. The regioselectivity of the iodine addition is influenced by the substituents on the unsaturated acid.
For instance, the synthesis of polysubstituted γ-butyrolactones can be achieved through the iodine(III)-mediated oxidative contraction of 3,4-dihydropyranones. This method allows for the creation of functionalized lactones with good yields and can accommodate various substituents, including those leading to sterically congested quaternary centers.
Another versatile approach involves the use of organometallic reagents. For example, palladium-catalyzed coupling reactions can be employed to introduce various substituents onto the furanone scaffold. These reactions offer a high degree of control over the position and nature of the introduced functional groups.
The following table summarizes some synthetic approaches to substituted iodinated furanone and lactone derivatives, which could be adapted for the synthesis of this compound analogues.
| Starting Material | Reagents and Conditions | Product Type |
| γ,δ-Unsaturated Carboxylic Acids | I₂, NaHCO₃ | Iodinated γ-butyrolactones |
| 3,4-Dihydropyranones | Iodine(III) reagents | Polysubstituted γ-butyrolactones |
| Halogenated Furanone Precursors | Organometallic reagents, Palladium catalyst | Substituted Furanones |
| γ-Hydroxy Alkynones | p-TsOH, Halotrimethylsilane | Polysubstituted 3(2H)-furanones nih.gov |
This table is generated based on synthetic methods for related compounds and may be applicable to the synthesis of this compound analogues.
Structure-Reactivity Relationship Studies for Modified 3-Iodofuran-2(3H)-ones
The relationship between the structure of this compound analogues and their chemical reactivity is a field of significant interest. The introduction of different substituents on the furanone ring can profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity towards nucleophiles and electrophiles.
The iodine atom at the C3 position is a key functional group that dictates much of the compound's reactivity. It can act as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions. The nature of the substituent at other positions of the furanone ring can modulate the reactivity of the C-I bond. For example, electron-withdrawing groups can enhance the electrophilicity of the C3 carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity.
Steric effects also play a crucial role. Bulky substituents near the C3 position can hinder the approach of nucleophiles, thereby reducing the rate of substitution reactions.
While specific structure-reactivity data for a wide range of this compound analogues is not extensively documented in publicly available literature, general principles of organic chemistry suggest the following trends:
| Substituent Type | Position | Expected Effect on Reactivity at C3 |
| Electron-withdrawing (e.g., -NO₂, -CN) | C4, C5 | Increased reactivity towards nucleophiles |
| Electron-donating (e.g., -OCH₃, -CH₃) | C4, C5 | Decreased reactivity towards nucleophiles |
| Bulky alkyl groups | C4 | Steric hindrance, decreased reaction rates |
This table presents expected trends based on general principles of organic chemistry, as specific experimental data for this compound analogues is limited.
Preparation of Deuterated or Isotopically Labeled Analogues for Mechanistic Research
The synthesis of deuterated or isotopically labeled analogues of this compound is instrumental for elucidating reaction mechanisms and for use as internal standards in analytical studies. Isotopic labeling, particularly with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for the tracking of atoms through chemical transformations, providing invaluable insights into bond-forming and bond-breaking steps.
Several general methods can be employed for the preparation of isotopically labeled organic molecules, which can be adapted for this compound:
Use of Labeled Precursors: Starting the synthesis with a commercially available isotopically labeled building block is a common strategy. For example, a deuterated starting material can be carried through a synthetic sequence to yield the final deuterated furanone.
Isotope Exchange Reactions: Under certain conditions, hydrogen atoms in a molecule can be exchanged for deuterium atoms from a deuterium source, such as D₂O or deuterated solvents, often catalyzed by an acid or a base.
Reduction with Labeled Reagents: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), can introduce deuterium at specific positions.
For example, unlabelled amorphigenin, a complex molecule containing a furan (B31954) ring, can be isotopically labelled by oxidation to the aldehyde followed by reduction using sodium borodeuteride. rsc.org Similar strategies could potentially be applied to precursors of this compound. The preparation of uniformly isotopically labeled ribonucleotides has been achieved by growing bacteria on isotopic growth media, harvesting their nucleic acids, and enzymatically converting them into the desired labeled molecules. nih.gov
Exploration of Chiral this compound Derivatives
The synthesis of chiral, enantiomerically pure derivatives of this compound is a significant challenge with important implications, particularly in the context of asymmetric synthesis and the development of biologically active molecules. The stereocenter at the C3 position, bearing the iodine atom, can lead to the existence of enantiomers with potentially different biological activities and chemical reactivities in chiral environments.
Several strategies can be envisioned for the synthesis of chiral this compound derivatives:
Chiral Resolution: A racemic mixture of this compound or a suitable precursor can be separated into its constituent enantiomers. This can be achieved through classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
Asymmetric Synthesis: This approach aims to directly synthesize one enantiomer in excess. This can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral reagents.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, such as the iodolactonization step. The auxiliary is then removed to yield the enantiomerically enriched product.
Chiral Catalysts: A chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. For instance, asymmetric iodolactonization reactions have been developed using chiral catalysts.
Chiral Pool Synthesis: This strategy utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral furanone scaffold. For example, enantiopure (S)-3-hydroxy-γ-butyrolactone has been synthesized from L-malic acid. nih.gov
The development of methods for the synthesis of optically active α,γ-substituted γ-butyrolactones has been reported, achieving high enantiomeric purities. nih.gov These methodologies could potentially be adapted for the asymmetric synthesis of chiral this compound derivatives.
Emerging Research Directions and Future Perspectives for 3 Iodofuran 2 3h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Furanones
The demand for environmentally benign chemical processes has spurred the development of novel and sustainable methods for synthesizing furanone derivatives, including iodinated variants.
Green Chemistry Approaches : Researchers are moving away from hazardous reagents and solvents. A notable trend is the use of water as a solvent for the cycloisomerization of allenic hydroxyketones to produce 3(2H)-furanones, eliminating the need for expensive and often toxic metal catalysts. organic-chemistry.org Another green approach involves the use of solid catalysts, such as titanium silicate (B1173343) molecular sieves, for the efficient synthesis of furanone precursors like 5-hydroxy-2(5H)-furanone. rsc.org The conversion of biomass-derived components, like glycoaldehyde, into furanones using zeolite catalysts like HZSM-5 also represents a significant step towards sustainability. acs.org Microwave-assisted synthesis is another technique gaining traction, allowing for the rapid and efficient green synthesis of novel furan-2(3H)-one derivatives. rsc.org
Catalytic Innovations : Transition-metal catalysis remains a cornerstone of furanone synthesis, with ongoing efforts to improve efficiency and selectivity. Gold and rhodium/palladium binary systems have been successfully employed for the cyclization of functionalized alkynes and diazo compounds to yield highly substituted 3(2H)-furanones under mild conditions. organic-chemistry.org The synthesis of 3-iodofurans, key precursors to 3-Iodofuran-2(3H)-one, often involves electrophilic iodocyclization, a powerful method for constructing the iodinated heterocyclic ring. researchgate.net
A summary of selected sustainable synthetic methods is presented below.
Table 1: Sustainable Synthetic Methodologies for Furanones| Method | Key Features | Starting Materials | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Cycloisomerization | Catalyst-free, uses water as solvent | Allenic hydroxyketones | Water, no metal catalyst | organic-chemistry.org |
| Heterogeneous Catalysis | Efficient, green catalyst | Furfural | Titanium silicate molecular sieve | rsc.org |
| Biomass Conversion | Utilizes renewable feedstocks | Glycoaldehyde | HZSM-5 zeolite | acs.org |
| Microwave-Assisted Synthesis | Rapid, energy-efficient | (3Z)-3-((benzo organic-chemistry.orgrsc.orgdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one | Microwave irradiation | rsc.org |
| Iodocyclization | Mild conditions, good to excellent yields | 2-iodo-2-alken-1-ones | Various nucleophiles | researchgate.net |
Exploration of Unconventional Reactivity Modes of C-I Bond in Furanone Systems
The carbon-iodine bond in this compound is a key functional handle for synthetic diversification. While its use in traditional cross-coupling reactions is well-established, emerging research seeks to explore less conventional reactivity patterns.
Enhanced Reactivity : The C-I bond is weaker and more polarizable than its lighter halogen counterparts (C-Br, C-Cl). This inherent property makes the iodine atom an excellent leaving group, enhancing the reactivity of 3-iodofuran derivatives in cross-coupling reactions like the Sonogashira coupling. researchgate.net
Carbometalation Reactions : Beyond standard cross-couplings, the C-I bond can participate in more complex transformations. For instance, an iodine-magnesium exchange can be performed on 2-(2'-alkynylaryl)-3-iodofurans, followed by a copper-mediated intramolecular carbometalation sequence. researchgate.net This type of reaction allows for the construction of intricate, fused-ring systems that would be difficult to access through other means, showcasing a more unconventional exploitation of the C-I bond's reactivity.
Future Directions : Future research will likely focus on photoredox catalysis and electrochemistry to activate the C-I bond under mild conditions, enabling novel transformations that are currently inaccessible. The development of dual catalytic systems that can simultaneously activate the C-I bond and another part of the molecule could lead to powerful, one-pot cascade reactions for the rapid assembly of molecular complexity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in modern organic chemistry, offering significant advantages for the synthesis of intermediates like this compound.
Advantages of Flow Chemistry : Flow reactors, including microfluidic and lab-on-a-chip devices, enable precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates and hazardous reagents. An electrochemical cell coupled with a recycle loop through a monitoring cell is an example of a continuous flow system that allows for efficient reaction progress monitoring. rsc.org
Automated Synthesis : Automating the synthesis of 3-iodofuranone derivatives would accelerate the discovery of new compounds. Automated platforms can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, enabling the rapid generation of libraries of furanone analogues for biological screening or materials science applications.
While specific examples of the flow synthesis of this compound are not yet widely reported, the application of these technologies is a clear future direction. The benefits of improved safety, scalability, and the ability to explore a wider range of reaction conditions make flow chemistry an attractive platform for investigating the synthesis and reactivity of this important building block.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and optimizing conditions are critical for developing efficient synthetic protocols. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are invaluable tools for studying the chemistry of this compound.
Vibrational Spectroscopy : Techniques like Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy provide real-time molecular-level information about the concentration of reactants, intermediates, and products. mdpi.com For example, an electrochemical reactor has been successfully coupled with a transmission FTIR cell to continuously monitor reaction progress, providing valuable kinetic data and mechanistic insights. rsc.org The characteristic C-I stretching vibration, typically found around 500 cm⁻¹, could be monitored by IR or Raman spectroscopy to track the consumption of this compound in a reaction.
Time-Resolved and Multidimensional Spectroscopy : For studying very fast reaction dynamics, time-resolved techniques like pump-probe and transient spectroscopy are employed. numberanalytics.com Furthermore, advanced methods such as two-dimensional infrared (2D-IR) spectroscopy can reveal detailed information about molecular structure and interactions during a chemical transformation. numberanalytics.com
Fluorescence Spectroscopy : As a cost-effective and highly sensitive option, fluorescence spectroscopy can be used for in situ monitoring, especially for tracking the formation or consumption of fluorescent species in a reaction pathway. mdpi.com
Table 2: Comparison of In Situ Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations | Reference |
|---|---|---|---|---|
| FTIR/MIR | Vibrational modes, functional groups | Widely applicable, rich structural information | Water interference, can be complex to interpret | rsc.orgspectroscopyonline.com |
| Raman | Molecular vibrations | Excellent for aqueous systems, non-invasive | Weaker signal than IR, fluorescence interference | mdpi.com |
| NIR | Overtone/combination bands | Deep sample penetration, good for bulk monitoring | Less structural detail than MIR/Raman | mdpi.com |
| Fluorescence | Electronic transitions | High sensitivity, cost-effective | Requires fluorescent species | mdpi.com |
The application of these techniques can provide a detailed picture of the reaction landscape for this compound chemistry, enabling the identification of transient intermediates and the precise optimization of reaction conditions for higher efficiency and purity.
Computational Design of New Transformations and Derivatives
Computational chemistry has become an indispensable partner to experimental work, providing deep insights into reaction mechanisms and predicting the properties of novel molecules.
Mechanistic Elucidation : Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are employed to map out reaction pathways and determine the energetics of transition states and intermediates. For example, ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations have been used to identify the reaction mechanism for furanone formation from biomass-derived precursors. acs.org Such studies can help rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions for the synthesis of this compound.
Predictive Design : DFT is also a powerful tool for predicting the electronic and structural properties of new furanone derivatives. In one study, DFT calculations were used to investigate a series of newly synthesized furan-2(3H)-one compounds, revealing that derivatives with the maximum electron transfer capability were hypothesized to be crucial for their anticancer activity. rsc.org This predictive power allows researchers to perform in silico screening of potential drug candidates or materials, prioritizing the synthesis of the most promising derivatives.
Machine Learning : The large datasets generated from high-throughput experimentation and advanced reaction monitoring can be analyzed using machine learning algorithms. These models can identify complex relationships between reaction parameters and outcomes, helping to predict the success of a reaction or to identify optimal conditions without exhaustive experimental work. numberanalytics.com
The synergy between computational modeling and experimental synthesis is set to drive the future of this compound chemistry, enabling the rational design of novel transformations and the targeted creation of derivatives with desired biological or material properties.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodofuran-2(3H)-one, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves iodination of a precursor such as furan-2(3H)-one. Key steps include:
- Electrophilic substitution : Using iodine (I₂) with oxidizing agents like HNO₃ or HIO₃ in acidic media to introduce the iodine atom at the 3-position .
- Halogen exchange : Replacing other halogens (e.g., chlorine in 3-chlorofuran-2(3H)-one) with iodide salts (e.g., NaI) under polar aprotic solvents like DMF .
- Critical conditions : Temperature control (0–25°C), anhydrous environments to prevent hydrolysis, and monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the deshielded carbonyl carbon (C-2) at ~170–180 ppm and the iodinated C-3 carbon at ~60–70 ppm. The coupling constant (J) between H-3 and adjacent protons can confirm stereochemistry .
- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-I stretch at ~500–600 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₄H₃IO₂) and fragment ions corresponding to loss of CO or I .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for iodine-specific toxicity data .
- Storage : In amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to determine electron density maps. The C-3 iodine atom’s leaving-group ability can be assessed via Fukui indices or electrostatic potential surfaces .
- Transition State Analysis : Simulate SN² pathways using QM/MM methods to evaluate activation energies and solvent effects (e.g., DMSO vs. THF) .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., iodide source, solvent polarity, temperature). For example, NaI vs. KI in acetonitrile may show divergent yields due to solubility differences .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., hydrolysis to 3-hydroxy derivatives) .
Q. How can X-ray crystallography parameters be optimized to determine the crystal structure of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate/hexane (1:1) at 4°C. Heavy iodine atoms enhance X-ray scattering, improving resolution .
- Data Collection : Set a low temperature (100 K) to reduce thermal motion. Mo Kα radiation (λ = 0.71073 Å) is ideal for capturing iodine’s electron density .
- Refinement : Use SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<5%) .
Q. What role does this compound play in cross-coupling reactions, and how does its electronic profile influence catalytic efficiency?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The iodine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Electron-withdrawing carbonyl groups increase reactivity at C-3 .
- Mechanistic Studies : Use ¹H NMR kinetic studies and Hammett plots to correlate substituent effects (e.g., electron-rich vs. electron-poor boronic acids) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
